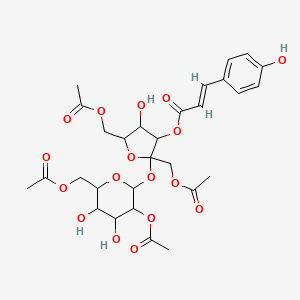![molecular formula C13H16O4 B13443019 [2]-Gingerdione](/img/structure/B13443019.png)
[2]-Gingerdione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Gingerdione is a bioactive compound found in ginger (Zingiber officinale). It is one of the many constituents responsible for the medicinal properties of ginger, including its anti-inflammatory, antioxidant, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Gingerdione typically involves the extraction of gingerol from ginger, followed by oxidation. One common method includes the use of potassium permanganate as an oxidizing agent under controlled conditions to convert gingerol to 2-Gingerdione.
Industrial Production Methods
Industrial production of 2-Gingerdione often involves large-scale extraction from ginger roots using solvents such as ethanol or methanol. The extracted gingerol is then subjected to oxidation using industrial oxidizing agents. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Gingerdione undergoes various chemical reactions, including:
Oxidation: Conversion of gingerol to -Gingerdione.
Reduction: Reduction of -Gingerdione to gingerol.
Substitution: Reactions involving the substitution of functional groups on the -Gingerdione molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: -Gingerdione.
Reduction: Gingerol.
Substitution: Various substituted derivatives of -Gingerdione.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Gingerdione is used as a model compound to study oxidation and reduction reactions. Its unique structure makes it an excellent candidate for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, 2-Gingerdione is studied for its anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular pathways and gene expression.
Medicine
Medically, 2-Gingerdione is investigated for its potential anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines, making it a candidate for developing new anticancer drugs.
Industry
In the food and pharmaceutical industries, 2-Gingerdione is used as a natural additive due to its health benefits. It is incorporated into dietary supplements and functional foods to enhance their therapeutic properties.
Mecanismo De Acción
2-Gingerdione exerts its effects through various molecular targets and pathways. It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation. Additionally, it scavenges free radicals, thereby exhibiting antioxidant properties. In cancer cells, 2-Gingerdione induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
Gingerol: The precursor to -Gingerdione, known for its anti-inflammatory and antioxidant properties.
Shogaol: Another bioactive compound in ginger with similar therapeutic effects.
Zingerone: A compound with antioxidant and anti-inflammatory properties.
Uniqueness
2-Gingerdione is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to induce apoptosis in cancer cells sets it apart from other ginger-derived compounds, making it a promising candidate for anticancer research.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h4,6,8,16H,3,5,7H2,1-2H3 |
Clave InChI |
ASOVUCJFCHQGTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
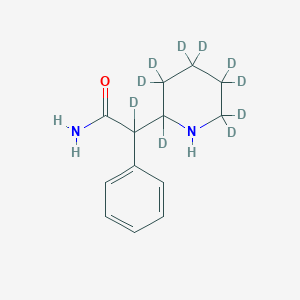

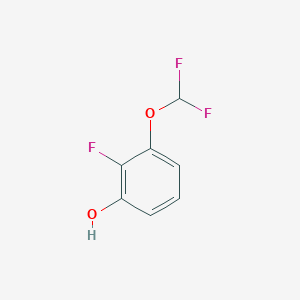
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
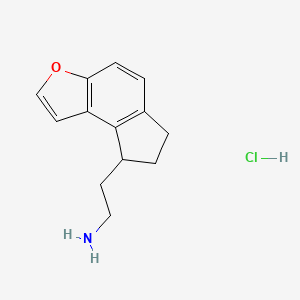
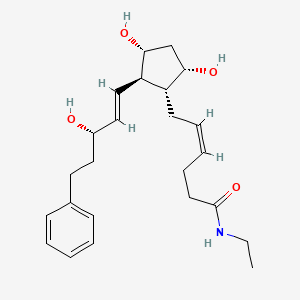
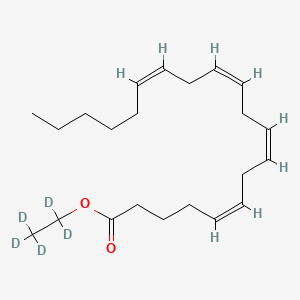
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
